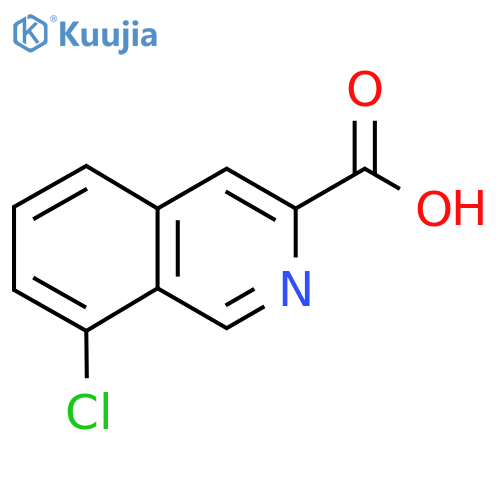Cas no 1416713-86-4 (8-Chloroisoquinoline-3-carboxylic acid)

1416713-86-4 structure
商品名:8-Chloroisoquinoline-3-carboxylic acid
CAS番号:1416713-86-4
MF:C10H6ClNO2
メガワット:207.613141536713
CID:4822226
8-Chloroisoquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 8-Chloroisoquinoline-3-carboxylic acid
-
- インチ: 1S/C10H6ClNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,(H,13,14)
- InChIKey: AOPYUCDFJSTTMB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2C=C(C(=O)O)N=CC=21
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 234
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 50.2
8-Chloroisoquinoline-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398314-5.0g |
8-chloroisoquinoline-3-carboxylic acid |
1416713-86-4 | 95% | 5.0g |
$3355.0 | 2023-03-02 | |
| Enamine | EN300-398314-0.5g |
8-chloroisoquinoline-3-carboxylic acid |
1416713-86-4 | 95% | 0.5g |
$902.0 | 2023-03-02 | |
| Enamine | EN300-398314-0.05g |
8-chloroisoquinoline-3-carboxylic acid |
1416713-86-4 | 95% | 0.05g |
$268.0 | 2023-03-02 | |
| Enamine | EN300-398314-0.1g |
8-chloroisoquinoline-3-carboxylic acid |
1416713-86-4 | 95% | 0.1g |
$400.0 | 2023-03-02 | |
| Enamine | EN300-398314-0.25g |
8-chloroisoquinoline-3-carboxylic acid |
1416713-86-4 | 95% | 0.25g |
$572.0 | 2023-03-02 | |
| Aaron | AR01BJW3-1g |
8-CHLOROISOQUINOLINE-3-CARBOXYLIC ACID |
1416713-86-4 | 95% | 1g |
$1616.00 | 2025-02-14 | |
| Aaron | AR01BJW3-500mg |
8-CHLOROISOQUINOLINE-3-CARBOXYLIC ACID |
1416713-86-4 | 95% | 500mg |
$1266.00 | 2025-02-14 | |
| Aaron | AR01BJW3-2.5g |
8-CHLOROISOQUINOLINE-3-CARBOXYLIC ACID |
1416713-86-4 | 95% | 2.5g |
$3144.00 | 2023-12-16 | |
| 1PlusChem | 1P01BJNR-1g |
8-CHLOROISOQUINOLINE-3-CARBOXYLIC ACID |
1416713-86-4 | 95% | 1g |
$1492.00 | 2024-06-21 | |
| 1PlusChem | 1P01BJNR-50mg |
8-CHLOROISOQUINOLINE-3-CARBOXYLIC ACID |
1416713-86-4 | 95% | 50mg |
$382.00 | 2024-06-21 |
8-Chloroisoquinoline-3-carboxylic acid 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
1416713-86-4 (8-Chloroisoquinoline-3-carboxylic acid) 関連製品
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
